G-Fenozide
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Overview
Description
G-Fenozide is a synthetic compound known for its application as an insecticide. It belongs to the class of ecdysone agonists, which mimic the action of the natural insect molting hormone, 20-hydroxyecdysone. This compound is particularly effective against lepidopteran pests, making it a valuable tool in agricultural pest management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G-Fenozide involves several steps, starting from readily available precursors. The key steps include the formation of the hydrazide intermediate, followed by its reaction with a substituted benzoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, with the reactions being carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
G-Fenozide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its efficacy as an insecticide.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the benzoyl ring, leading to the formation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with the temperature, solvent, and reaction time being optimized for each specific transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield a variety of substituted benzoyl hydrazides.
Scientific Research Applications
G-Fenozide has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of ecdysone agonists and their interactions with insect hormone receptors.
Biology: this compound is employed in research on insect physiology and development, particularly in studies of molting and metamorphosis.
Medicine: While primarily used as an insecticide, this compound’s mechanism of action has potential implications for the development of new drugs targeting similar pathways in humans.
Industry: In agriculture, this compound is used to control pest populations, reducing crop damage and increasing yields. Its specificity for lepidopteran pests makes it a valuable tool in integrated pest management programs.
Mechanism of Action
G-Fenozide exerts its effects by binding to the ecdysone receptor in insects, mimicking the action of the natural molting hormone, 20-hydroxyecdysone. This binding triggers a cascade of molecular events that lead to premature molting and ultimately the death of the insect. The molecular targets involved include the ecdysone receptor and various downstream signaling pathways that regulate gene expression and developmental processes.
Comparison with Similar Compounds
G-Fenozide is unique among ecdysone agonists due to its high specificity for lepidopteran pests and its relatively low toxicity to non-target organisms. Similar compounds include:
Methoxyfenozide: Another ecdysone agonist with similar applications but different chemical structure and properties.
Tebufenozide: Known for its use in controlling a broader range of insect pests.
Halofenozide: Used primarily in turf and ornamental applications for pest control.
Each of these compounds has its own unique properties and applications, but this compound stands out for its effectiveness and specificity in agricultural pest management.
Properties
Molecular Formula |
C27H36N2O8 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzohydrazide |
InChI |
InChI=1S/C27H36N2O8/c1-14-10-15(2)12-17(11-14)25(35)29(27(4,5)6)28-24(34)18-8-7-9-19(16(18)3)36-26-23(33)22(32)21(31)20(13-30)37-26/h7-12,20-23,26,30-33H,13H2,1-6H3,(H,28,34)/t20-,21-,22+,23-,26?/m1/s1 |
InChI Key |
VHKCDHSPIZEGQX-ZSSUIUKVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C)C |
Origin of Product |
United States |
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